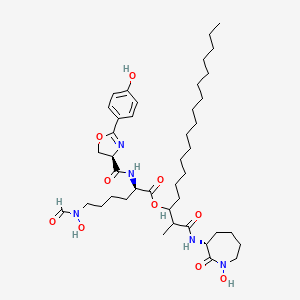
brasilibactin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brasilibactin A is a cytotoxic compound isolated from the actinomycete Nocardia brasiliensis. It has garnered attention due to its potent biological activities, particularly its immunosuppressive properties
准备方法
Synthetic Routes and Reaction Conditions: The synthetic routes for Brasilibactin A involve complex organic synthesis techniques. The compound is typically synthesized through multi-step reactions starting from simpler organic precursors. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired molecular structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, purification processes, and quality assurance to ensure the compound's efficacy and safety. Large-scale reactors and advanced purification techniques are employed to achieve high yields and purity.
化学反应分析
Types of Reactions: Brasilibactin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to produce derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions are carefully controlled to achieve the desired outcomes, with temperature, pressure, and solvent choice playing critical roles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities
科学研究应用
Chemistry: In chemistry, Brasilibactin A is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable precursor for the development of new drugs and materials.
Biology: In biological research, this compound is used to study its effects on cellular processes. It has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for anticancer therapies.
Medicine: Medically, this compound is being explored for its immunosuppressive properties. It has shown promise in preventing organ rejection in transplant patients and in treating autoimmune diseases.
Industry: In industry, this compound is used in the development of new pharmaceuticals and biotechnological products. Its unique properties make it a valuable asset in the creation of innovative treatments and therapies.
作用机制
Brasilibactin A exerts its effects through the inhibition of specific molecular targets. It interacts with key enzymes and proteins involved in immune responses, leading to the suppression of immune activity. The exact molecular pathways involved are still under investigation, but it is known to affect T-cells and other immune cells.
相似化合物的比较
Brasilibactin A is compared to other immunosuppressive compounds such as cyclosporine A, tacrolimus, and azathioprine. Unlike these compounds, this compound has a unique mechanism of action and a different chemical structure, which may offer advantages in terms of efficacy and side effects. Other similar compounds include rapamycin and mycophenolate mofetil, which also have immunosuppressive properties but differ in their molecular targets and pathways.
Conclusion
This compound is a promising compound with significant potential in various fields, including medicine, biology, and industry. Its unique properties and mechanisms of action make it a valuable candidate for further research and development. As studies continue, this compound may become an important tool in the treatment of autoimmune diseases, cancer, and organ transplantation.
属性
分子式 |
C42H67N5O10 |
|---|---|
分子量 |
802.0 g/mol |
IUPAC 名称 |
[1-[[(3R)-1-hydroxy-2-oxoazepan-3-yl]amino]-2-methyl-1-oxooctadecan-3-yl] (2R)-6-[formyl(hydroxy)amino]-2-[[(4R)-2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C42H67N5O10/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-37(31(2)38(50)43-34-20-17-19-28-47(55)41(34)52)57-42(53)35(21-16-18-27-46(54)30-48)44-39(51)36-29-56-40(45-36)32-23-25-33(49)26-24-32/h23-26,30-31,34-37,49,54-55H,3-22,27-29H2,1-2H3,(H,43,50)(H,44,51)/t31?,34-,35-,36-,37?/m1/s1 |
InChI 键 |
GUHXRIXCLRPVPK-JDWUKTJXSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(C(C)C(=O)N[C@@H]1CCCCN(C1=O)O)OC(=O)[C@@H](CCCCN(C=O)O)NC(=O)[C@H]2COC(=N2)C3=CC=C(C=C3)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



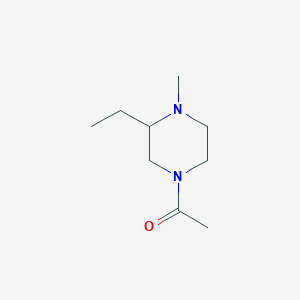
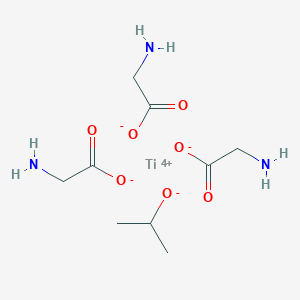
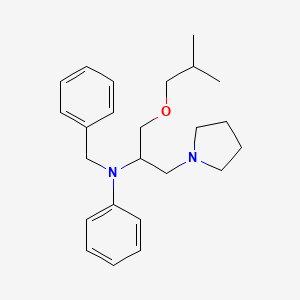

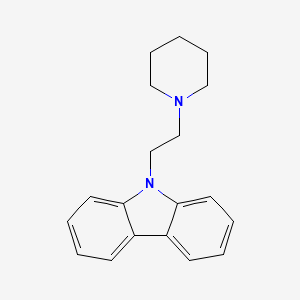

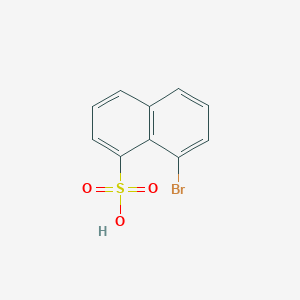
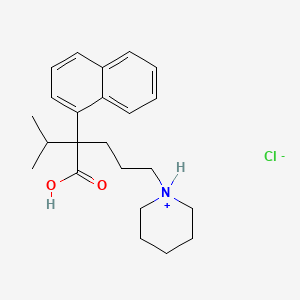
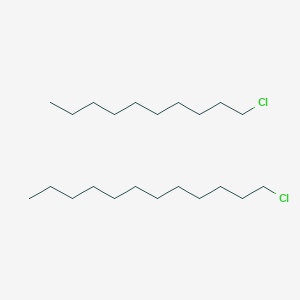
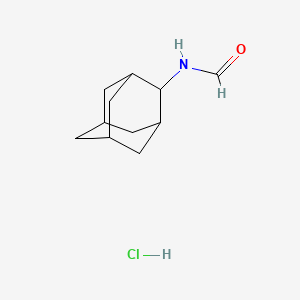
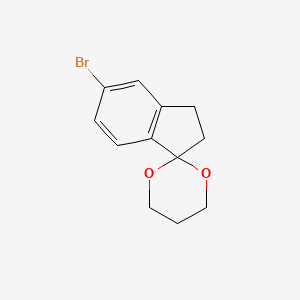
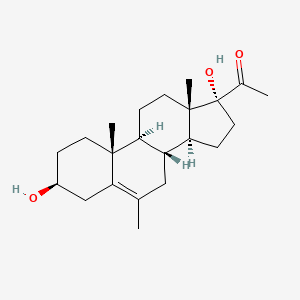
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
